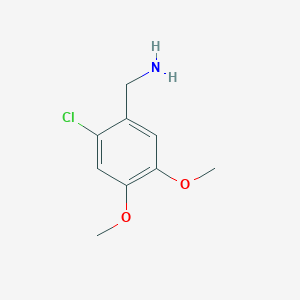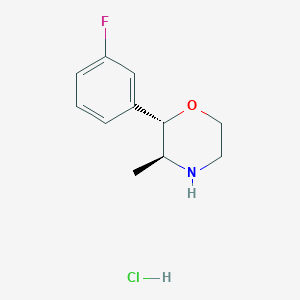
(2S,3S)-2-(3-Fluorophenyl)-3-methylmorpholine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2-(3-Fluorophenyl)-3-methylmorpholine;hydrochloride is a chemical compound used in scientific research for its unique properties. It is a morpholine derivative that has gained attention due to its potential as a therapeutic agent for various diseases.
Mechanism Of Action
The mechanism of action of (2S,3S)-2-(3-Fluorophenyl)-3-methylmorpholine;hydrochloride is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in the growth and survival of cancer cells and the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
(2S,3S)-2-(3-Fluorophenyl)-3-methylmorpholine;hydrochloride has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation and oxidative stress, which are thought to contribute to the progression of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One advantage of using (2S,3S)-2-(3-Fluorophenyl)-3-methylmorpholine;hydrochloride in lab experiments is its relatively simple synthesis method. It is also relatively stable and can be stored for long periods of time. However, one limitation is that its mechanism of action is not yet fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of (2S,3S)-2-(3-Fluorophenyl)-3-methylmorpholine;hydrochloride. One direction is to further investigate its potential as a therapeutic agent for cancer and Alzheimer's disease. Another direction is to elucidate its mechanism of action and identify potential targets for drug development. Additionally, it may be useful to investigate its potential as a tool for studying the role of certain enzymes and signaling pathways in disease progression.
Synthesis Methods
The synthesis of (2S,3S)-2-(3-Fluorophenyl)-3-methylmorpholine;hydrochloride involves the reaction of 3-fluoroaniline with 3-methylmorpholine in the presence of a catalyst. The product is then purified by recrystallization to obtain the desired compound. The synthesis method is relatively simple and can be performed on a small scale in the laboratory.
Scientific Research Applications
(2S,3S)-2-(3-Fluorophenyl)-3-methylmorpholine;hydrochloride has been extensively studied for its potential as a therapeutic agent. It has been shown to have antitumor activity, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. It has also been investigated as a potential treatment for Alzheimer's disease, with studies showing its ability to improve cognitive function in animal models.
properties
IUPAC Name |
(2S,3S)-2-(3-fluorophenyl)-3-methylmorpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.ClH/c1-8-11(14-6-5-13-8)9-3-2-4-10(12)7-9;/h2-4,7-8,11,13H,5-6H2,1H3;1H/t8-,11+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJBXKFJWSBWRE-IBYXRORRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCCN1)C2=CC(=CC=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](OCCN1)C2=CC(=CC=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-2-(3-Fluorophenyl)-3-methylmorpholine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R)-1-[5-(1-Methyl-4-{4-[(3-methylpyridin-2-yl)[(3R)-piperidin-3-yl]carbamoyl]phenyl-1H-pyrazol-5-yl)-2h-1,2,3,4-tetrazol-2-yl]ethyl 2-methylpropanoate](/img/structure/B2573259.png)
![N-(2-carbamoylphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2573264.png)
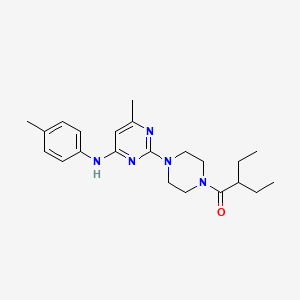
![2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)quinoxaline](/img/structure/B2573268.png)

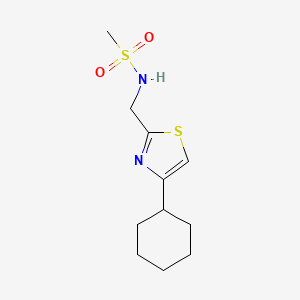
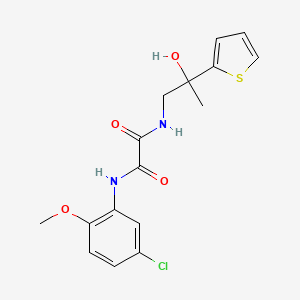


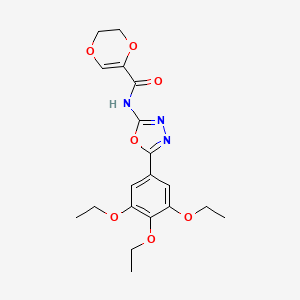
![2-(4-chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-1H-1,3-benzimidazole](/img/structure/B2573279.png)
![2-Butyl-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2573280.png)

